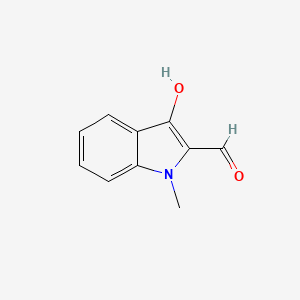
3-hydroxy-1-methyl-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-methyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and a concentrated hydrochloric acid mixture, which affords the desired indole derivative . The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Fischer indole cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: 3-hydroxy-1-methyl-1H-indole-2-methanol.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
3-hydroxy-1-methyl-1H-indole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various biologically active molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-hydroxy-1-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or bind to receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methylindole-3-carboxaldehyde
- Indole-3-carbaldehyde
- 3-methoxy-1-methyl-1H-indole-2-carbaldehyde
Uniqueness
3-hydroxy-1-methyl-1H-indole-2-carbaldehyde is unique due to the presence of the hydroxy group at the 3-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
3-hydroxy-1-methylindole-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)10(13)9(11)6-12/h2-6,13H,1H3 |
Clé InChI |
PJKLILSDGUSXDZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


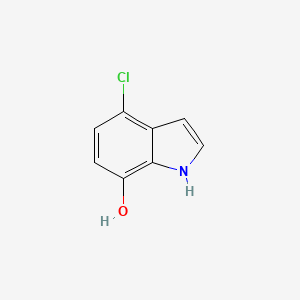
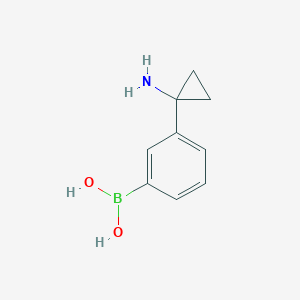

![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
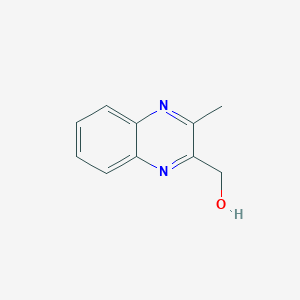
![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
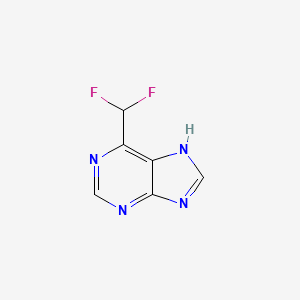
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)



